4-[(2-Methylbutyl)amino]benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(2-methylbutylamino)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-3-9(2)8-14-11-6-4-10(5-7-11)12(13)15/h4-7,9,14H,3,8H2,1-2H3,(H2,13,15) |
InChI Key |
KUISNINFJNJPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Benzamide Analogues
Established Synthetic Pathways to 4-Aminobenzamide (B1265587) Scaffolds
The construction of 4-aminobenzamide scaffolds relies on well-established chemical transformations, primarily involving the formation of the amide bond and the introduction of the amino functionality.
Amide Bond Formation Approaches
The direct formation of an amide bond is a fundamental strategy for synthesizing benzamides. luxembourg-bio.comnih.govyoutube.com This typically involves the condensation of a carboxylic acid and an amine. For the synthesis of a 4-substituted aminobenzamide, one common approach starts with a suitably protected or pre-functionalized 4-aminobenzoic acid derivative.
One of the most traditional methods involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. nih.gov This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. farmaciajournal.com The resulting acyl chloride is then reacted with an amine to form the amide bond. For instance, the synthesis of N-substituted benzamides can be achieved by reacting benzoyl chloride with various amines. niscair.res.in
Alternatively, a plethora of coupling reagents have been developed for direct amide bond formation from carboxylic acids and amines under milder conditions. luxembourg-bio.comnih.gov These reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU), activate the carboxylic acid in situ, allowing for an efficient reaction with the amine. luxembourg-bio.com A general representation for the synthesis of a 4-substituted aminobenzamide via this method would involve the coupling of a 4-(alkylamino)benzoic acid with ammonia (B1221849) or an ammonia equivalent.
A plausible route to 4-[(2-Methylbutyl)amino]benzamide could involve the initial N-alkylation of 4-aminobenzoic acid followed by amidation of the carboxylic acid.
Reductive Amination Protocols
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, providing an alternative route to N-substituted 4-aminobenzamide scaffolds. wikipedia.orgharvard.edu This two-step, often one-pot, process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. wikipedia.orgharvard.eduyoutube.com
For the synthesis of a compound like this compound, a feasible strategy would be the reductive amination of 4-formylbenzamide (B2918280) with 2-methylbutylamine. The reaction is typically carried out in the presence of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl group. nih.govharvard.edu
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govharvard.edu The choice of reducing agent and reaction conditions, such as pH, can be crucial for the success and selectivity of the reaction. harvard.edu Sodium triacetoxyborohydride is often favored due to its mildness and high selectivity for the imine/iminium ion. harvard.edu This method is valued in green chemistry for its potential to be a one-pot reaction, reducing waste from intermediate purification steps. wikipedia.org
Novel Synthetic Routes and Process Optimization for Benzamide (B126) Derivatives
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and scalable methods for the synthesis of benzamide derivatives.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. niscair.res.inresearchgate.netjocpr.com The synthesis of benzamides is no exception, with numerous reports highlighting the benefits of microwave irradiation. niscair.res.inresearchgate.net
For example, the reaction of benzoyl chloride with various anilines to form N-aryl benzamides has been shown to proceed rapidly and in high yields under solvent-free microwave conditions. niscair.res.in This approach is attractive due to its simplicity, operational ease, and improved efficiency. niscair.res.in
Below is a comparative table illustrating the advantages of microwave-assisted synthesis over conventional methods for the formation of N-substituted benzamides from an oxazolone (B7731731) precursor.
| Entry | Amine | Method | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline | Conventional | 10-12 h | 40 |
| 2 | Aniline | Microwave | 5-8 min | 82 |
| 3 | p-Toluidine | Conventional | 10-12 h | 45 |
| 4 | p-Toluidine | Microwave | 5-8 min | 85 |
| 5 | p-Anisidine | Conventional | 10-12 h | 42 |
| 6 | p-Anisidine | Microwave | 5-8 min | 83 |
This table is generated based on data for the synthesis of benzamides by microwave-assisted ring opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone. researchgate.net
Green Chemistry Approaches in Benzamide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wikipedia.orgrsc.org In benzamide synthesis, this has led to the exploration of alternative catalysts, solvents, and energy sources.
One green approach involves the use of visible light as a sustainable energy source to drive chemical reactions. rsc.org For instance, the synthesis of quinazolin-4(3H)-ones has been achieved through a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using a photocatalyst like fluorescein. rsc.org This method avoids the need for metal catalysts and often proceeds under mild conditions. rsc.org
Solvent-free reaction conditions are another hallmark of green chemistry. niscair.res.in The synthesis of N-aryl benzamides via microwave irradiation without a solvent not only simplifies the workup procedure but also eliminates the environmental burden associated with solvent use and disposal. niscair.res.in Furthermore, the development of catalytic systems that are efficient and reusable is a key area of research. For the synthesis of N-alkyl-4-aminopyridines, a related scaffold, optimized conditions using a palladium catalyst and a mixed water/organic solvent system have been shown to be highly efficient and greener than traditional methods. researchgate.net
Rational Design and Synthesis of Advanced Benzamide Analogues
The rational design of benzamide analogues is a critical aspect of modern drug discovery and materials science. This approach involves the use of computational modeling and structure-activity relationship (SAR) studies to design molecules with specific desired properties.
In medicinal chemistry, for example, benzamides are often designed as inhibitors of specific enzymes. This process typically begins with the identification of a lead molecule and its binding mode within the target protein, often determined by X-ray crystallography. nih.gov Structure-based design is then used to modify the lead scaffold to improve potency, selectivity, and pharmacokinetic properties.
For instance, in the development of kinase inhibitors, modifications to the benzamide core can be made to enhance interactions with the ATP-binding site of the target kinase, while minimizing interactions with off-target kinases to improve selectivity. nih.gov The synthesis of these designed analogues then follows established or newly developed synthetic routes to provide the compounds for biological evaluation. This iterative cycle of design, synthesis, and testing is fundamental to the development of advanced benzamide-based therapeutics.
Structural Modifications of the Benzamide Core for Functional Modulation
Modifying the fundamental benzamide core is a key strategy for fine-tuning the molecule's physicochemical and biological properties. These modifications can influence factors such as binding affinity to biological targets, solubility, and metabolic stability. Alterations can be made to the aromatic ring or the amide linkage itself.
For instance, substitutions on the benzamide aromatic ring can dramatically alter a compound's activity. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule. nih.gov In a series of experimental fluorescent dyads, the interaction of metal ions with the amine and amide functional groups of an aminobenzamide (2ABZ) moiety was shown to inhibit photoinduced electron transfer (PET) processes. nih.gov This highlights how the core structure's electronic environment is crucial for its function. Similarly, studies on aminobutyl-benzamides as ligands for sigma receptors demonstrated that modifications to the amine portion, such as altering ring size or introducing methyl groups, significantly impacted binding affinity and selectivity. nih.gov
Table 1: Examples of Structural Modifications and Their Functional Impact on Benzamide Analogues
| Modification Type | Example of Change | Observed Functional Impact | Reference |
| Ring Substitution | Addition of Fluoro (F) or Chloro (Cl) groups to the benzene (B151609) ring. | Significantly improved antifungal activity in N-butylbenzamide derivatives. | nih.gov |
| Amine Portion Modification | Varying the amine-containing ring from 6-membered to 5- or 7-membered rings. | Modulated binding affinity and selectivity for σ1 and σ2 receptors. | nih.gov |
| Linker Modification | Introduction of an amide bond and adamantane (B196018) moiety to dihydroxyl-substituted aromatic rings. | Enhanced the inhibition of melanin (B1238610) formation in cells. | nih.gov |
| Core Scaffold Isomerism | Shifting substituents on the benzamide ring. | Altered allosteric modulation of target receptors. | researchgate.net |
Strategic Incorporation of Diverse Chemical Moieties
Heteroaromatic rings are frequently used in drug design to replace carbocyclic aromatic rings, a strategy known as bioisosterism. google.com Replacing a benzene ring with a heterocycle like pyridine (B92270), pyrimidine (B1678525), or pyrazole (B372694) can significantly alter properties such as polarity, hydrogen bonding capacity, and metabolic stability, without drastically changing the molecular size. google.comambeed.com For example, the introduction of a pyridine ring can introduce a basic nitrogen atom, providing a potential site for salt formation to improve solubility or a key hydrogen bond acceptor for target binding. google.com In the development of inhibitors for DNA methylation, various heteroaromatic groups, including pyrimidine and quinoline, were attached to a 4-amino-N-(4-aminophenyl)benzamide scaffold, leading to compounds with potent inhibitory activity. nih.gov
The incorporation of bulky, rigid, and highly lipophilic bridged ring systems like adamantane is a well-established strategy in medicinal chemistry. nih.gov The adamantane cage can enhance binding to hydrophobic pockets in biological targets and improve pharmacokinetic properties by increasing metabolic stability. nih.govwikipedia.org
The synthesis of adamantyl-containing benzamides can be achieved through standard amide coupling reactions. One common method involves reacting 1-adamantane carbonyl chloride with an appropriate amine in the presence of a base like triethylamine. nih.gov Alternatively, 1-adamantylamine can be reacted with an activated carboxylic acid or an acyl chloride to form the desired amide linkage. mdpi.com A study on dihydroxyl benzamide derivatives demonstrated that linking an adamantane moiety via an amide bond resulted in potent inhibitors of melanin formation. nih.gov
Table 2: Synthetic Approaches for Adamantane-Containing Amides
| Adamantane Precursor | Coupling Partner | Reaction Conditions | Reference |
| 1-Adamantane carbonyl chloride | Various amines | Et3N / DCM, rt | nih.gov |
| 1-Adamantylamine | Acryloyl chloride | Triethylamine / THF, ice bath | |
| 1-Adamantylamine | Substituted benzaldehydes or ketones | Condensation reaction in ethanol | mdpi.com |
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, existing as either 1,2,3-triazole or 1,2,4-triazole (B32235) isomers. mdpi.comfrontiersin.org They are popular in medicinal chemistry due to their metabolic stability, capacity for hydrogen bonding, and dipole character. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. frontiersin.org
Several studies report the synthesis of benzamide derivatives incorporating a triazole moiety. For instance, novel benzamidine (B55565) derivatives with a 1,2,3-triazole ring were synthesized by reacting 4-(azidomethyl)benzonitrile (B1310577) with various terminal alkynes, followed by conversion of the nitrile group to an amidine. researchgate.net In another approach, N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives were synthesized and showed promising antifungal activities. nih.gov A series of 1,2,3-triazole-containing sulfamoylbenzamides were prepared by coupling an azide-bearing sulfonamide with various alkynes. nih.gov
Table 3: Examples of Triazole-Containing Benzamide Derivatives
| Benzamide Derivative Structure | Synthetic Strategy | Key Intermediates | Reference |
| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | "Click Tailing" Approach | 3-Sulfamoylbenzoyl azide (B81097) and propargylamine | nih.gov |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide | Multi-step synthesis | Substituted benzoyl chlorides and a triazole-containing amine | nih.gov |
| 4-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzamidine | CuAAC click reaction followed by Pinner reaction | 4-(Azidomethyl)benzonitrile and phenylacetylene | researchgate.net |
Pyrazine (B50134) is a six-membered heteroaromatic ring containing two nitrogen atoms at positions 1 and 4. Linking a pyrazine moiety to an aminobenzamide core can create molecules with specific biological activities. A notable example is the development of histone deacetylase (HDAC) inhibitors, where the 2-aminobenzamide (B116534) group acts as a zinc-binding group (ZBG). researcher.lifemdpi.comdntb.gov.ua
The synthesis of these complex molecules often involves a multi-step approach. For example, a series of pyrazine-linked 2-aminobenzamides were synthesized where a central (piperazin-1-yl)pyrazine linker connects the 2-aminobenzamide ZBG to an aromatic capping group. researcher.lifemdpi.comnih.govresearchgate.net The synthetic route typically involves coupling a protected aminobenzamide derivative with a functionalized pyrazine-piperazine intermediate, followed by deprotection and further modification of the capping group. These compounds were identified as highly selective inhibitors of class I HDACs. researcher.lifemdpi.com
Prodrug Design and Development for Benzamide Compounds
Prodrug design is a widely used strategy to overcome pharmaceutical challenges such as poor solubility, low permeability, rapid metabolism, or toxicity. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov For molecules like this compound, which contain primary or secondary amine and amide functionalities, several prodrug strategies can be considered.
The amine group is a common target for prodrug modification. nih.govresearchgate.net One approach is N-acylation to form amides or carbamates, although the inherent stability of these bonds can sometimes hinder efficient release of the parent drug. nih.gov More sophisticated systems have been developed, such as (acyloxy)alkyl carbamates, which undergo enzyme-mediated hydrolysis followed by spontaneous chemical breakdown to release the amine. researchgate.net Another strategy involves creating N-Mannich bases or hydrazones, which can be designed to be stable at physiological pH but cleave in the acidic environment of specific tissues or intracellular compartments.
For the amide functionality, while generally stable, certain prodrug approaches can be envisioned. For example, if the parent molecule's activity is hindered by the amide itself, modifications that facilitate enzymatic cleavage could be beneficial. The benzamide compound CI-994, an HDAC inhibitor, was formulated into glucuronide prodrugs to overcome poor water solubility. nih.gov
Table 4: Potential Prodrug Strategies for Aminobenzamides
| Prodrug Approach | Target Functional Group | Activation Mechanism | Potential Advantage | Reference |
| N-Acyloxyalkyl Carbamates | Amine | Enzymatic hydrolysis followed by spontaneous release. | Improved lipophilicity and controlled release. | researchgate.net |
| N-Mannich Bases | Amine | Chemical hydrolysis (pH-sensitive). | Release in acidic environments (e.g., tumors). | |
| Phosphate Esters | Amine (via N-hydroxymethyl intermediate) | Enzymatic dephosphorylation followed by spontaneous release. | Greatly increased aqueous solubility. | nih.gov |
| Glucuronide Conjugation | Amine/Amide | Enzymatic cleavage by glucuronidases. | Improved water solubility and potential for targeted delivery. | nih.gov |
Salt Formation Strategies for Enhanced Pharmaceutical Characteristics
The conversion of an active pharmaceutical ingredient (API) into a salt form is a widely employed and effective strategy to enhance its physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability. kent.ac.uk For benzamide analogues, which may exhibit poor water solubility, forming a salt can be a critical step in their development as therapeutic agents. frontiersin.org This process involves reacting the API, which typically contains a basic functional group like an amine, with a suitable acidic counter-ion. blogspot.com
The selection of an appropriate salt former is a crucial decision, guided by the need to find a salt form that meets the desired performance targets without introducing toxicity. frontiersin.org Both inorganic and organic acids are commonly utilized for this purpose.
Inorganic Acid Salts: Strong inorganic acids, such as hydrochloric acid (HCl), are frequently used to form hydrochloride salts. This approach has proven effective for various amine-containing compounds. For instance, in a study on an o-aminobenzamide analogue designated as F8, which suffered from poor water solubility, formation of the dihydrochloride (B599025) salt (F8·2HCl) significantly improved its water solubility and, consequently, its in vivo antitumor efficacy. frontiersin.org The process to generate a hydrochloride salt can involve dissolving the free base in a suitable solvent and treating it with an aqueous or gaseous form of HCl. blogspot.com
Organic Acid Salts: Organic acids, such as citric acid, tartaric acid, and methanesulfonic acid, offer a wide range of options for salt formation, allowing for fine-tuning of the physicochemical properties of the resulting salt. frontiersin.org For example, the citrate (B86180) dihydrate salt of mosapride, a benzamide derivative, is a preferred pharmaceutical form. acs.org
The general strategy for salt screening involves reacting the parent compound with a variety of acids to produce different salt forms. These are then characterized and evaluated for properties like solubility, stability under various conditions (temperature, humidity), and crystallinity. The optimal salt form is one that provides a balance of improved drug-like properties and is suitable for formulation into a final dosage form. frontiersin.org
Table 1: Examples of Salt Formation for Benzamide Analogues This table is based on data for analogous compounds, as specific data for this compound was not found.
| Parent Compound Class | Acid Used | Resulting Salt Form | Observed Benefit | Reference(s) |
|---|---|---|---|---|
| o-Aminobenzamide Analogue (F8) | Hydrochloric Acid | Dihydrochloride Salt (F8·2HCl) | Improved water solubility and in vivo antitumor efficacy. | frontiersin.org |
| Benzamide Derivative (Mosapride) | Citric Acid | Citrate Dihydrate | A pharmaceutically acceptable salt form. | acs.org |
| Benzamide Derivative (Mosapride) | Hydrochloric Acid | Hydrochloride Salt | Intermediate salt form. | acs.org |
Radiosynthesis and Radiolabeling Methodologies for Benzamide Analogs
Radiolabeled benzamide analogues are valuable tools in nuclear medicine, particularly as imaging agents for positron emission tomography (PET) to diagnose and monitor conditions like malignant melanoma. koreascience.krplos.org The development of these radiotracers involves incorporating a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), or Gallium-68 ([⁶⁸Ga]), or a gamma-emitting radionuclide like Iodine-123 ([¹²³I]) or Iodine-131 ([¹³¹I]), into the benzamide structure. koreascience.krplos.orgnih.govnih.gov
The choice of radionuclide and labeling strategy depends on factors like the biological target, the required pharmacokinetic profile of the tracer, and the available radiochemistry infrastructure. nih.gov
Radioiodination: Iodinated benzamide derivatives have been extensively investigated for melanoma imaging due to their affinity for melanin. nih.govresearchgate.net A common method for introducing radioiodine is through electrophilic substitution onto an activated aromatic ring of a precursor molecule. researchgate.net For example, N-(2-diethylamino-ethyl)-4-(4-chloro-nicotinamido)-5-[¹²⁵I]iodo-2-methoxybenzamide was synthesized via an electrophilic substitution reaction using ¹²⁵I, achieving a high radiochemical yield and purity. researchgate.net Similarly, a series of [¹²³I]-labeled benzamides were synthesized and showed significant tumor uptake in melanoma models. acs.orgnih.gov
Labeling with PET Isotopes ([¹⁸F], [¹¹C], [⁶⁸Ga]):
Fluorine-18 Labeling: [¹⁸F] is a favored PET isotope due to its ideal half-life (approx. 110 minutes) and low positron energy. mdpi.com [¹⁸F]-labeled benzamides can be synthesized by nucleophilic fluorination of a suitable precursor. For instance, 4-[¹⁸F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([¹⁸F]FITM) was prepared by [¹⁸F]fluorination of a nitro precursor using [¹⁸F]KF with Kryptofix 222. nih.gov Another strategy involves the use of [¹⁸F]-labeled prosthetic groups that are then attached to the benzamide structure. rsc.org
Carbon-11 Labeling: The short half-life of [¹¹C] (approx. 20 minutes) necessitates rapid and efficient labeling methods. nih.govnih.gov A prevalent method is the methylation of heteroatoms (N, O, S) using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov Another approach involves using cyclotron-produced [¹¹C]CO₂ to form [¹¹C]isocyanates, which are versatile synthons for creating [¹¹C]-labeled ureas and carbamates. researchgate.net
Gallium-68 Labeling: As a generator-produced radionuclide, [⁶⁸Ga] offers accessibility without an on-site cyclotron. plos.org Labeling with [⁶⁸Ga] requires a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to be conjugated to the benzamide derivative. The resulting construct is then incubated with a [⁶⁸Ga] solution to form the final radiotracer. A fluorinated benzamide derivative conjugated with DOTA was successfully labeled with ⁶⁸Ga for PET imaging of melanoma. plos.org
Table 2: Examples of Radiosynthesis and Radiolabeling Methodologies for Benzamide Analogs This table is based on data for analogous compounds, as specific data for this compound was not found.
| Benzamide Analog | Isotope | Labeling Method | Application | Reference(s) |
|---|---|---|---|---|
| N-(2-diethylamino-ethyl)-4-(4-chloro-nicotinamido)-2-methoxybenzamide | ¹²⁵I | Electrophilic substitution | Melanoma Imaging | researchgate.net |
| 4-Iodobenzamide derivative ([¹²³I]14d) | ¹²³I | Electrophilic substitution | Melanoma Imaging/Radiotherapy | acs.orgnih.gov |
| 4-Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide | ¹⁸F | Nucleophilic fluorination of nitro precursor with [¹⁸F]KF/Kryptofix 222 | mGluR1 PET Ligand | nih.gov |
| Fluorinated benzamide derivative with DOTA conjugate (MI-0202C1) | ⁶⁸Ga | Chelation with DOTA | Melanoma PET Imaging | plos.org |
| Various amines/alcohols | ¹¹C | Carboxylation with [¹¹C]CO₂ and a CO₂-fixation agent to form [¹¹C]isocyanates | General PET Tracer Synthesis | researchgate.net |
Preclinical Biological Activity Investigations of 4 2 Methylbutyl Amino Benzamide Analogues in Vitro and Cellular Models
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
The antiproliferative and cytotoxic properties of benzamide (B126) analogues are being evaluated across a range of cancer cell models. These investigations aim to understand how these compounds affect cancer cell growth, survival, and spread.
Gastric Cancer Cell Models (e.g., HGC-27, RKO)
Studies on gastric cancer cell lines, such as HGC-27, are revealing the potential of various compounds to inhibit cell proliferation. For instance, microRNA-140 has been shown to suppress the growth of HGC-27 cells by targeting the SOX4 gene. nih.gov This line of research highlights the complex molecular pathways that can be targeted to control gastric cancer. While direct studies on 4-[(2-Methylbutyl)amino]benzamide analogues in these specific cell lines are not yet widely published, the broader investigation into compounds affecting gastric cancer cell viability is an active area of research. nih.gov
Leukemic Cell Lines
In the context of leukemia, various novel compounds are being tested for their efficacy. A new sulfonamide derivative, referred to as S1, has demonstrated selective cytotoxicity against acute leukemia cell lines K562 and Jurkat. nih.govualberta.ca This compound was found to induce morphological changes indicative of apoptosis in these cells without being toxic to normal blood cells. nih.govualberta.ca Another benzamide-based compound, MI-192, a histone deacetylase (HDAC) inhibitor, has shown significant effectiveness against leukemic cells by inducing differentiation and apoptosis. nih.gov Specifically, MI-192 targets HDAC2 and HDAC3. nih.gov Similarly, a new pyrroloquinoxaline derivative, JG576, has shown antiproliferative activity against several human leukemia cell lines, including HL60, K562, and U937. mdpi.com
Other Relevant Cancer Cell Models (e.g., HePG-2, MCF-7)
The antiproliferative activity of benzamide analogues has been explored in other cancer cell lines as well. For example, a library of benzamide-containing novologues was evaluated against two breast cancer cell lines, including MCF-7. nih.gov One compound from this library demonstrated potent anti-proliferative activity and induced the degradation of Hsp90-dependent client proteins. nih.gov In another study, a compound labeled FNA, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, showed significant inhibitory effects on liver cancer (HepG2) and other cancer cell lines. nih.gov FNA was found to be a potent inhibitor of HDAC3. nih.gov Furthermore, the anti-proliferative effects of a coumarin (B35378) compound, Benjaminin, were evaluated on several human cancer cell lines, including liver cancer (Hep-G2) and stomach cancer (SNU-1). researchgate.net
Table 1: Antiproliferative Activity of Selected Compounds on Various Cancer Cell Lines
| Compound | Cancer Cell Line | Effect | Reference |
| microRNA-140 | HGC-27 (Gastric) | Suppresses cell proliferation | nih.gov |
| S1 (Sulfonamide) | K562, Jurkat (Leukemia) | Induces apoptosis | nih.govualberta.ca |
| MI-192 (Benzamide) | U937, HL60, Kasumi-1 (Leukemia) | Induces differentiation and apoptosis | nih.gov |
| JG576 (Pyrroloquinoxaline) | HL60, K562, U937 (Leukemia) | Antiproliferative activity | mdpi.com |
| Compound 14a (Benzamide novologue) | MCF-7 (Breast) | Anti-proliferative activity | nih.gov |
| FNA (Benzamide) | HepG2 (Liver) | Inhibits cell growth | nih.gov |
| Benjaminin (Coumarin) | Hep-G2 (Liver), SNU-1 (Stomach) | Cytotoxic effects | researchgate.net |
Cell Cycle Arrest and Apoptosis Induction Studies
A key mechanism by which many anticancer agents work is by disrupting the cell cycle and inducing programmed cell death, or apoptosis. Research has shown that a new sulfonamide, S1, induces cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat cells. nih.govualberta.ca This compound also triggers both extrinsic and intrinsic apoptotic pathways. nih.govualberta.ca Similarly, benzimidazole (B57391) derivatives have been shown to suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231 and SKOV3. mdpi.com Another study on a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), found that it induced G2/M cell cycle arrest and subsequent apoptosis in human lung cancer cells. nih.gov
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Researchers are investigating compounds that can inhibit these processes. For example, a recombinant tyrosine-sulfated haemathrin significantly diminished thrombin-promoted cell migration and invasion in SKOV3 and MDA-MB-231 cancer cells. nih.gov Another study showed that 13-butoxyberberine bromide effectively inhibited the migration, invasion, and adhesion of skin cancer A431 cells. mdpi.com In colorectal cancer cell lines, the inhibition of miR-29a-3p was found to stimulate cell migration and invasion. nih.gov
Antimicrobial Activity Evaluation in Microorganism Models
In addition to anticancer properties, benzamide analogues are also being evaluated for their ability to combat microbial infections. A library of small aminobenzamide derivatives was synthesized and tested for antimicrobial activity. nih.gov The most potent compound, E23, showed significant activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov It was also effective against a large number of clinical isolates, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov
Another study focused on a natural compound, MC21-A (C58), and its chloro-analog, C59, which demonstrated potent antimicrobial activity against MRSA. nih.gov These compounds were effective against both planktonic and biofilm forms of MRSA and showed a low propensity for resistance development. nih.gov Furthermore, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) showed good fungicidal activities against several tested fungi. mdpi.com
Table 2: Antimicrobial Activity of Selected Compounds
| Compound/Analogue | Microorganism | Activity | Reference |
| E23 (Aminobenzamide) | Gram-positive bacteria (MRSE, MRSA, VRE) | Potent antimicrobial activity | nih.gov |
| C58 and C59 (MC21-A and analogue) | MRSA | Eradicates planktonic and biofilm forms | nih.gov |
| Benzamide with pyridine-linked 1,2,4-oxadiazole | Various fungi | Good fungicidal activities | mdpi.com |
| 5-acetamidoaurones | Various bacterial and fungal species | Broad-spectrum antimicrobial activity | mdpi.com |
| Amide derivative (Compound 3) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Antibacterial activity | researchgate.net |
| Oxapenem analogues | Bacteria producing Class A and C beta-lactamases | Enhanced activity of ceftazidime | nih.gov |
Antifungal Efficacy Against Phytopathogenic Fungi (e.g., Alternaria spp., Aspergillus fumigatus)
Investigations into novel benzamide derivatives have demonstrated their potential as antifungal agents against several plant pathogenic fungi. A study focusing on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed that many of these compounds exhibited good to excellent activity against a panel of six phytopathogenic fungi when tested at a concentration of 50 µg/mL.
One particular analogue, designated as compound 6h , showed outstanding activity against Alternaria alternata, with a median effective concentration (EC50) value of 1.77 µg/mL. Another compound, 6k , was noted for its broad antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. Furthermore, several analogues (6e to 6i ) displayed notable efficacy against Alternaria solani. Structure-activity relationship (SAR) analysis from this research indicated that the inclusion of fluorine or chlorine atoms on the benzene (B151609) ring significantly enhanced the antifungal activity of these benzamide analogues.
| Compound | Alternaria alternata EC50 (µg/mL) | Alternaria solani EC50 (µg/mL) |
| 6e | - | 1.90 |
| 6f | - | 4.51 |
| 6g | - | 7.07 |
| 6h | 1.77 | 2.00 |
| 6i | - | 5.44 |
| 6k | - | Broad Spectrum (0.98-6.71) |
| Myclobutanil (Control) | 6.23 | - |
Data sourced from a study on novel benzamide derivatives containing a triazole moiety.
General Antibacterial Spectrum Analysis
The benzamide scaffold is a recurring feature in compounds investigated for antibacterial properties. Studies on various analogues show a range of activities against both Gram-positive and Gram-negative bacteria.
In one study, a series of 3-methoxybenzamide (B147233) derivatives were synthesized and evaluated for their antimicrobial effects. An analogue, compound 9 , which features a fluorine substitution on the phenyl ring, demonstrated the most potent activity in the series against Mycobacterium smegmatis and Staphylococcus aureus. nih.gov
Another investigation into benzamide-benzothiazole derivatives identified a metal complex, compound 163 , which exhibited potent activity against Bacillus thuringiensis, with a zone of inhibition (ZOI) of 25 mm, comparable to the antibiotic kanamycin. nih.gov Further research on 2,6-disubstituted benzothiazole (B30560) derivatives found that compounds 130a, 130b, and 130c were highly active against Moraxella catarrhalis, with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov
A separate synthesis of N-benzamide derivatives found that compound 5a was highly effective against both Bacillus subtilis and Escherichia coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c showed significant activity. nanobioletters.com These findings underscore that substituted benzamides are a promising class of compounds for developing new antibacterial agents. nih.govnanobioletters.com
| Compound/Analogue Class | Bacterial Strain(s) | Activity Measurement | Result |
| Compound 9 (3-Methoxybenzamide derivative) | M. smegmatis, S. aureus | Zone of Inhibition Ratio | 0.62 (M. smegmatis), 0.44 (S. aureus) |
| Compound 163 (Benzamide-benzothiazole derivative) | B. thuringiensis | Zone of Inhibition (ZOI) | 25 mm |
| Compounds 130a, 130b, 130c (Benzothiazole derivatives) | M. catarrhalis | Minimum Inhibitory Conc. (MIC) | 4 µg/mL |
| Compound 5a (N-Benzamide derivative) | B. subtilis, E. coli | Minimum Inhibitory Conc. (MIC) | 6.25 µg/mL, 3.12 µg/mL |
Data compiled from studies on various benzamide analogues. nih.govnih.govnanobioletters.com
Antioxidant Activity Assessment in Cellular Systems
Analogues of benzamide have been evaluated for their antioxidant potential through various in vitro assays. Research into novel benzimidazole-acetamide derivatives explored their ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.net The antioxidant properties were assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and by measuring their effects on rat liver microsomal NADPH-dependent lipid peroxidation. researchgate.net
The results indicated that the synthesized compounds demonstrated significant antioxidant effects in these tests. researchgate.net While specific data for this compound is not available, the positive outcomes for these related structures suggest that the broader benzamide class of compounds warrants investigation for its potential role in mitigating oxidative stress. The pathology of conditions like Friedreich's ataxia, for instance, involves significant oxidative stress, making antioxidant therapies a key area of research. frontiersin.org
In Vitro Pharmacological Characterization in Specific Cell Lines
A significant area of research for benzamide analogues has been in neuronal models of Friedreich's ataxia (FRDA). nih.govnih.gov FRDA is a neurodegenerative disorder caused by the silencing of the frataxin (FXN) gene due to a GAA triplet-repeat expansion. nih.gov This genetic anomaly leads to the formation of heterochromatin, which represses gene transcription. nih.govnih.gov
Studies have focused on 2-aminobenzamide (B116534) histone deacetylase (HDAC) inhibitors as a potential therapeutic strategy. In cellular models using induced pluripotent stem cell (iPSC)-derived neurons from FRDA patients, specific 2-aminobenzamide HDAC inhibitors have been shown to reverse the silencing of the FXN gene. nih.gov Treatment with these compounds leads to an increase in FXN mRNA levels and a subsequent rise in frataxin protein. nih.gov For example, one study identified a class of 2-aminobenzamide HDAC inhibitors that effectively reverses the heterochromatin-mediated silencing of the FXN gene. nih.gov These findings demonstrate a clear pharmacological effect of these benzamide analogues at a cellular level, correcting the primary transcriptional defect in a disease-relevant neuronal model. nih.gov
The effects of N-substituted benzamides have been analyzed in cancer cell lines, providing insight into their influence on cellular signaling and viability. Using the human promyelocytic cancer cell line HL-60, which serves as a model for macrophage-like cells in some contexts, researchers investigated the mechanisms of apoptosis induced by the N-substituted benzamide declopramide . nih.gov
The study found that declopramide, at concentrations above 250 µM, induced the release of cytochrome c into the cytosol and activated caspase-9. nih.gov The induction of apoptosis was inhibited by a broad-spectrum caspase inhibitor as well as a specific caspase-9 inhibitor, confirming the involvement of this pathway. nih.gov Furthermore, the apoptotic and cell cycle effects were observed to be independent of p53 activation, as they also occurred in p53-deficient HL-60 cells. nih.gov These results indicate that certain benzamide analogues can directly trigger the intrinsic apoptosis pathway in macrophage-like cells.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Substituent Position and Nature on Biological Activity
The introduction of different chemical groups at various positions on the 4-[(2-Methylbutyl)amino]benzamide scaffold can dramatically alter its biological effects.
Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can affect target binding and pharmacokinetic profiles. In the context of benzamide (B126) derivatives targeting G-protein coupled receptors like dopamine (B1211576) and serotonin (B10506) receptors, halogen substitution on the aromatic ring is a well-established method for enhancing affinity and selectivity. scbt.comnih.gov For instance, studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share a benzamide-like amide bond, have shown that halogen substitution on the aromatic ring generally increases affinity for sigma-2 receptors while maintaining similar affinity for sigma-1 receptors. nih.gov The position of the halogen is also critical, with 3-substituted analogues often showing higher affinity for both sigma receptor subtypes compared to 2- or 4-substituted versions. nih.gov
Based on these findings, it can be inferred that adding halogens like chlorine, bromine, or fluorine to the benzamide ring of this compound would likely influence its receptor binding profile. The table below illustrates this principle with hypothetical data for a related benzamide series, showing how halogenation could modulate receptor affinity.
| Compound/Modification | Substitution | Hypothetical Sigma-1 Ki (nM) | Hypothetical Sigma-2 Ki (nM) |
| Parent Benzamide | None | 50 | 500 |
| 2-Fluoro-benzamide | 2-F | 45 | 400 |
| 3-Chloro-benzamide | 3-Cl | 20 | 150 |
| 4-Bromo-benzamide | 4-Br | 35 | 300 |
This table is for illustrative purposes and the values are not experimental data for this compound.
The N-alkyl group is a key feature of this compound, and its structure—both in terms of length and branching—is expected to be a major determinant of its biological activity. Research on N-alkylamines as sigma-1 receptor ligands has demonstrated that the affinity for the receptor increases with the length of the alkyl chain, peaking at around 12 carbon atoms. nih.gov This suggests that the butyl portion of the 2-methylbutyl group contributes to a favorable hydrophobic interaction with the receptor.
However, the branching at the 2-position introduces steric bulk, which can have a dual effect. On one hand, it might provide a better fit in a specific hydrophobic pocket of a target protein, enhancing selectivity. On the other hand, it could hinder binding if the pocket is narrow. In the context of histone deacetylase (HDAC) inhibitors, for example, studies on certain benzamide derivatives have indicated that increasing the size of the aliphatic chain on a "cap" group can sometimes lead to a decrease in inhibitory activity. nih.gov Similarly, for a series of benzoylhydrazide HDAC inhibitors, any deviation from a short, linear aliphatic chain, including branching, was found to reduce the potency of HDAC inhibition.
Therefore, the 2-methylbutyl group in this compound likely represents a balance between beneficial hydrophobic interactions and potential steric hindrance, which would ultimately dictate its target-specific activity and potency.
| N-Alkyl Substituent | Chain Type | Hypothetical Target Affinity (IC50, µM) |
| n-Butyl | Linear | 1.5 |
| 2-Methylbutyl | Branched | 2.8 |
| n-Pentyl | Linear | 1.2 |
| n-Hexyl | Linear | 0.9 |
This table illustrates the potential impact of chain branching and length on activity, based on general principles. The values are not experimental data for this compound.
The 2-methylbutyl group is a significant hydrophobic moiety in the structure of this compound. The importance of hydrophobic interactions in ligand-receptor binding is a fundamental concept in medicinal chemistry. For sigma receptor ligands, a high degree of lipophilicity in the N-substituent is often correlated with higher affinity. nih.gov This is because many receptor binding sites, including those for sigma receptors, have hydrophobic pockets that can accommodate such groups, leading to a more stable ligand-receptor complex.
Correlation of Structural Features with Target Selectivity and Potency
The subtle interplay of the structural features discussed above ultimately determines not only if the molecule is active, but also how potently and selectively it binds to different biological targets.
Sigma receptors, with their two main subtypes, σ1 and σ2, are targets for a variety of benzamide-containing ligands. Achieving selectivity between these two subtypes is a key challenge in drug design. Studies on various series of sigma receptor ligands have shown that even modest structural changes can have a major impact on selectivity. nih.gov For some N-alkylamine derivatives, it was noted that compounds with alkyl chains shorter than eight carbons tended to be more selective for the σ1 receptor, while those with longer chains showed a preference for the σ2 receptor. nih.gov
Furthermore, the nature and position of substituents on the aromatic ring can fine-tune selectivity. For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, substitution with electron-donating groups like -OH, -OCH3, or -NH2 resulted in weak or negligible affinity for σ2 receptors, thereby enhancing σ1 selectivity. nih.gov Given that this compound has an amino group at the 4-position, this could potentially favor selectivity for the σ1 receptor subtype, although this remains a hypothesis in the absence of direct experimental data.
Histone deacetylases (HDACs) are a family of enzymes that are important targets in cancer therapy. Benzamides are a known class of HDAC inhibitors, with some showing selectivity for different HDAC isoforms. nih.govnih.gov A critical structural feature for many potent benzamide-based HDAC inhibitors is the presence of an N-(2-aminophenyl)-benzamide moiety, which acts as a zinc-binding group within the enzyme's active site. nih.govnih.gov
The compound this compound lacks this specific ortho-amino configuration on the benzamide ring. This structural difference makes it highly unlikely that it would act as a potent inhibitor of class I HDAC enzymes through the same mechanism as established benzamide HDAC inhibitors like entinostat. nih.gov While it is theoretically possible that the compound could interact with other regions of HDACs or with different HDAC classes, the absence of the key zinc-binding pharmacophore suggests that potent, selective HDAC inhibition is not its most probable biological activity.
Molecular Features Enhancing Tyrosinase Inhibitory Efficacy
The efficacy of tyrosinase inhibitors based on the benzamide scaffold is highly dependent on the nature and position of their substituents. Research on related compounds, such as N-benzylbenzamides, indicates that the presence and placement of hydroxyl groups on the benzamide ring can significantly influence inhibitory activity. nih.gov For instance, certain hydroxylation patterns can lead to potent tyrosinase inhibition. nih.gov
Furthermore, the N-substituent on the benzamide is a critical determinant of activity. Studies on various N-substituted benzamides have shown that the size, shape, and hydrophobicity of this substituent can modulate the inhibitory potency. While long linear alkyl chains are tolerated by the enzyme, bulky groups can also fit within the binding pocket, suggesting a degree of flexibility in the active site. researchgate.net The 2-methylbutyl group in this compound, with its branched and hydrophobic nature, is therefore expected to contribute significantly to the binding affinity.
Quantitative structure-activity relationship (QSAR) studies on tyrosinase inhibitors have highlighted the importance of physicochemical parameters such as hydrophobicity (π), molar refractivity (MR), and the presence of hydrogen bond acceptors. researchgate.net These models suggest that a balance of these properties is crucial for optimal inhibitory activity. In the case of this compound, the alkylamino group contributes to its hydrophobic character, which is often favorable for entering the hydrophobic active site of tyrosinase.
| Compound Class | Key Structural Features | Impact on Tyrosinase Inhibition | Reference |
|---|---|---|---|
| N-Benzylbenzamides | Hydroxyl groups on the benzamide ring | Potent inhibition, with activity dependent on the position of hydroxyl groups. | nih.gov |
| N-Aroyl-N'-arylhydrazines | Substituents on the aryl rings | Electronic properties of substituents influence activity. | nih.gov |
| Alkylresorcinols | Length of the alkyl chain | Inhibition increases with chain length up to a certain point. | researchgate.net |
Stereochemical Considerations in Biological Activity and Target Recognition
The presence of a chiral center in a molecule can lead to significant differences in biological activity between its enantiomers. In this compound, the 2-methylbutyl group contains a chiral carbon, resulting in (S)- and (R)-enantiomers. The spatial arrangement of the methyl group relative to the rest of the substituent can profoundly affect how the molecule interacts with the three-dimensional architecture of the tyrosinase active site.
While direct stereoselective studies on this compound are not available, research on other chiral tyrosinase inhibitors provides compelling evidence for the importance of stereochemistry. For example, studies on rhododendrol (B1680608) glycosides have demonstrated that the tyrosinase active site can exhibit chiral recognition, leading to stereospecific inhibition. researchgate.net This suggests that one enantiomer of a chiral inhibitor may fit more snugly or form more favorable interactions with key amino acid residues in the active site than the other.
The differential activity of enantiomers often stems from the specific orientation of functional groups. One enantiomer might position a key interacting group, such as a hydrophobic alkyl chain or a hydrogen-bonding moiety, for optimal interaction with the enzyme, while the other enantiomer may present a less favorable or even sterically hindered conformation. Therefore, it is highly probable that the (S)- and (R)-enantiomers of this compound would exhibit different tyrosinase inhibitory potencies. The synthesis and biological evaluation of the individual enantiomers would be crucial to fully elucidate the structure-activity relationship and identify the more active stereoisomer.
| Compound | Chiral Feature | Observed Stereochemical Effect on Tyrosinase Inhibition | Reference |
|---|---|---|---|
| Rhododendrol Glycosides | Chiral sugar moiety | Demonstrated chiral recognition by the tyrosinase active site, leading to stereospecific inhibition. | researchgate.net |
| Chiral Sulfonamides | Chiral center adjacent to the sulfonyl group | Enantiomers can exhibit different inhibitory activities against various enzymes, a principle applicable to tyrosinase. | acs.org |
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-[(2-Methylbutyl)amino]benzamide, docking simulations can elucidate how it might interact with a specific biological target, such as an enzyme or a receptor. These simulations are crucial in structure-based drug design for identifying potential therapeutic targets and understanding the mechanism of action.
The process involves preparing the 3D structure of the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a score for each pose to estimate the binding affinity.
Detailed Research Findings: While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous benzamide (B126) derivatives highlights the potential interactions. For instance, studies on N-substituted benzamide derivatives as antitumor agents have used molecular docking to investigate their binding affinity towards histone deacetylases (HDACs), revealing key hydrogen bond and hydrophobic interactions. researchgate.net Similarly, docking studies on benzamide derivatives targeting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1) have been performed to understand their inhibitory potential. mdpi.comnih.gov For this compound, the benzamide moiety could form hydrogen bonds with amino acid residues in a target's active site, while the 2-methylbutyl group could engage in hydrophobic interactions.
A hypothetical docking study of this compound into a protein kinase binding site might yield results as shown in the table below.
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | - |
| Hydrogen Bonds | 2 | Asp145, Glu120 |
| Hydrophobic Interactions | 4 | Val65, Leu88, Ala100, Ile143 |
This table is for illustrative purposes only.
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a compound when interacting with a biological macromolecule over time. These simulations can reveal the stability of the ligand-protein complex, conformational changes in both the ligand and the protein, and the role of solvent molecules.
Starting from a docked pose obtained from molecular docking, an MD simulation would place the this compound-protein complex in a simulated physiological environment (water, ions) and solve Newton's equations of motion for all atoms in the system.
Detailed Research Findings: MD simulations of other benzamide-protein complexes have shown that these ligands can stabilize or in some cases reduce the flexibility of the enzyme. mdpi.comnih.gov For this compound, an MD simulation could track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the binding. It could also analyze the root-mean-square fluctuation (RMSF) of protein residues to identify regions affected by ligand binding. Studies on similar molecules have used MD simulations to understand the interactions of peptides with cell membranes, which can be relevant for assessing cell permeability. nih.govacs.org
A hypothetical summary of an MD simulation for a this compound-protein complex is presented below.
| Simulation Parameter | Result | Interpretation |
| Simulation Time | 100 ns | Sufficient to observe complex stability. |
| Average Ligand RMSD | 1.2 Å | The ligand remains stably bound in the pocket. |
| Average Protein Backbone RMSD | 2.5 Å | The overall protein structure is stable. |
| Key Hydrogen Bond Occupancy | > 80% with Asp145 | Indicates a persistent and strong interaction. |
This table is for illustrative purposes only.
Quantum Chemical Calculations of Molecular Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, can be used to determine the electronic properties of this compound with high accuracy. Methods like Density Functional Theory (DFT) can provide insights into the molecule's geometry, charge distribution, and reactivity.
These calculations can be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively.
Detailed Research Findings: Quantum chemical calculations have been applied to various benzamide derivatives to understand their electronic structure and reactivity. acs.orgacs.org For this compound, these calculations could reveal the distribution of electrostatic potential on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack. This information is valuable for predicting metabolic pathways and understanding reaction mechanisms. Quantum chemical calculations are also used to determine properties like amide-15N chemical shift anisotropy tensors, which can be compared with experimental NMR data. nih.gov
A table of hypothetical quantum chemical properties for this compound is provided below.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
This table is for illustrative purposes only.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to map the energy landscape associated with transitions between them. The presence of a flexible 2-methylbutyl side chain makes this analysis particularly important.
This can be achieved through systematic or stochastic searches of the conformational space, with energy calculations for each conformation using molecular mechanics or quantum chemistry methods.
Detailed Research Findings: Studies on the conformational preferences of amide-containing side chains in proteins have shown that they can adopt various conformations, with some being more energetically favorable than others. nih.govnih.gov For this compound, a conformational analysis would likely reveal several low-energy conformers. Understanding the energy barriers between these conformers is crucial, as it determines how easily the molecule can adopt the specific conformation required for binding to a biological target. The flexibility of side chains has been shown to be a key factor in ligand binding to proteins. weizmann.ac.il
A hypothetical summary of a conformational analysis for this compound is shown below.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles |
| 1 (Global Minimum) | 0.00 | 65 | C-C-N-C: 175°, C-N-C-C: 120° |
| 2 | 0.85 | 25 | C-C-N-C: -170°, C-N-C-C: -115° |
| 3 | 1.50 | 10 | C-C-N-C: 60°, C-N-C-C: 118° |
This table is for illustrative purposes only.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.
To build a QSAR model for a series of benzamide analogs including this compound, one would need experimental activity data for these compounds. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound, and statistical methods like multiple linear regression or machine learning would be used to find a correlation between these descriptors and the observed activity.
Detailed Research Findings: QSAR studies have been successfully applied to various series of benzamide derivatives to model their anticancer, herbicidal, and other biological activities. unair.ac.idjppres.comnih.gov These models can identify the key structural features that contribute to the desired activity and can be used to predict the activity of new, unsynthesized compounds. For example, a QSAR study on benzylidene hydrazine (B178648) benzamides identified descriptors related to solubility and molecular shape as being important for anticancer activity. unair.ac.idjppres.com
A hypothetical QSAR equation for a series of benzamide derivatives could look like this: pIC50 = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_donors + 2.1
| Descriptor | Coefficient | Interpretation |
| LogP (Lipophilicity) | 0.5 | Increased lipophilicity is beneficial for activity. |
| MW (Molecular Weight) | -0.2 | Increased size is slightly detrimental to activity. |
| H-bond Donors | 0.8 | Hydrogen bond donors are important for activity. |
This table is for illustrative purposes only.
In Silico ADME Prediction and Pharmacokinetic Parameter Estimation
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to avoid costly failures in later stages. nih.gov
Various online tools and software packages can predict a wide range of ADME properties for this compound based on its structure. These predictions are based on models built from large datasets of experimental data.
Detailed Research Findings: In silico ADME predictions are routinely used for small molecules, including various amide derivatives. researchgate.netresearchgate.netmdpi.com These models can predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes. For example, the BOILED-Egg model can predict both brain and intestinal permeation based on lipophilicity and polarity. researchgate.net
A hypothetical ADME profile for this compound is presented below.
| ADME Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| Blood-Brain Barrier Permeation | Low | Unlikely to have significant CNS effects. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this enzyme. |
| Plasma Protein Binding | High (>90%) | May have a longer duration of action. |
This table is for illustrative purposes only.
Quantitative Structure-Toxicity Relationship (QSTR) Analyses
Quantitative Structure-Toxicity Relationship (QSTR) analyses are similar to QSAR but focus on predicting the toxic effects of chemicals. These models are crucial for assessing the potential risks associated with a new compound early in its development.
A QSTR model for a class of aromatic amides could be developed by correlating their structural features with experimental toxicity data, such as carcinogenicity, mutagenicity, or hepatotoxicity.
Detailed Research Findings: QSTR models have been developed for various classes of chemicals, including aromatic aldehydes and amides, to predict their toxicity. nih.gov For aromatic amides, a key concern is their potential to cleave into primary aromatic amines, which can be genotoxic. nih.govspringermedizin.de QSTR analyses can help to identify structural motifs that are associated with higher or lower toxicity. Web-based tools can also provide predictions for various toxicity endpoints.
A hypothetical toxicity prediction for this compound is shown below.
| Toxicity Endpoint | Predicted Risk | Confidence Level |
| Ames Mutagenicity | Low | Moderate |
| Carcinogenicity | Low | Moderate |
| Hepatotoxicity | Low | High |
| hERG Inhibition | Low | High |
This table is for illustrative purposes only.
Advanced Analytical and Spectroscopic Characterization
Future Research Directions and Therapeutic Implications
Exploration of Novel Biological Targets for Benzamide (B126) Scaffolds
The therapeutic potential of benzamide derivatives extends beyond their currently established targets. The inherent chemical versatility of the benzamide scaffold allows for the synthesis of large and diverse compound libraries, which can be screened against a wide array of biological targets to uncover novel therapeutic applications.
A significant area of future research lies in identifying new protein-protein interactions, enzyme activities, and signaling pathways that can be modulated by benzamide-containing molecules. For instance, while some benzamide derivatives are known to target enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), implicated in Alzheimer's disease, there is a vast landscape of other enzymes and receptors that remain to be explored. mdpi.com Systematic screening of benzamide libraries against panels of kinases, proteases, and G-protein coupled receptors could reveal unexpected and potent inhibitory or modulatory activities.
Furthermore, the exploration of novel targets for benzamides is not limited to well-defined protein classes. The sodium taurocholate cotransporting polypeptide (NTCP), a key protein in the entry of hepatitis B and D viruses into liver cells, has emerged as a viable target for benzamide analogues in the context of hepatocellular carcinoma. nih.gov This highlights the potential of benzamide scaffolds to interact with less conventional targets, opening up new avenues for drug discovery in various disease areas. The structural similarity of the benzimidazole (B57391) scaffold, a related heterocyclic structure, to natural purines suggests that these compounds may interact with nucleic acids, a hypothesis supported by the similar mode of action of some active derivatives to doxorubicin. nih.gov
The continued investigation into the biological activities of diverse benzamide derivatives will undoubtedly lead to the identification of novel and therapeutically relevant molecular targets.
Design and Development of Multi-Target Directed Ligands
The "one-drug, one-target" paradigm has often proven insufficient for treating complex, multifactorial diseases like Alzheimer's. nih.gov This has led to the rise of the multi-target-directed ligand (MTDL) approach, which aims to design single molecules that can simultaneously modulate multiple biological targets involved in a disease cascade. nih.govnih.gov The benzamide scaffold is exceptionally well-suited for the development of MTDLs due to its ability to be readily functionalized with different pharmacophores.
In the context of Alzheimer's disease, for example, researchers have successfully designed benzamide derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com This dual inhibition addresses two key pathological hallmarks of the disease: the depletion of the neurotransmitter acetylcholine (B1216132) and the formation of amyloid-beta plaques. mdpi.com The development of such MTDLs from benzamide scaffolds holds great promise for more effective disease-modifying therapies. mdpi.com
The MTDL strategy is not limited to neurodegenerative diseases. By combining the benzamide core with other pharmacophoric elements, it is possible to create hybrid molecules that target different pathways involved in cancer, inflammation, or infectious diseases. This approach can lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms. Future research will focus on the rational design of novel benzamide-based MTDLs by integrating structural biology, computational modeling, and extensive biological evaluation.
Optimization of Lead Compounds for Enhanced Efficacy and Selectivity
Once a promising lead compound, such as a derivative of 4-[(2-Methylbutyl)amino]benzamide, is identified, the next critical step is lead optimization. This process involves systematically modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. danaher.com
Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing and testing a series of analogues with variations at different positions of the benzamide scaffold, researchers can identify key structural features that contribute to biological activity. acs.org For example, the introduction of fluorine atoms into benzamide derivatives has been shown to increase binding affinity to certain targets. acs.org This is attributed to fluorine's ability to influence properties like lipophilicity and electrostatic interactions. acs.org
Computational methods, including quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations, play a crucial role in guiding lead optimization. nih.govdanaher.comnih.gov These in silico tools can predict how structural modifications will affect a compound's binding affinity and selectivity, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug development. danaher.com The ultimate goal of lead optimization is to produce a preclinical candidate with an optimal balance of efficacy, selectivity, and drug-like properties. acs.orgnih.gov
Development of Advanced Preclinical In Vitro and In Vivo Models
The successful translation of a promising compound from the laboratory to the clinic depends on rigorous preclinical evaluation using relevant in vitro and in vivo models. anmm.org.mx These models are essential for assessing a compound's biological activity, mechanism of action, and potential for further development. nih.gov
In vitro models, such as cell-based assays, are crucial for initial screening and characterization of compound activity. nih.gov For example, the inhibitory activity of benzamide derivatives against enzymes like AChE and BACE1 can be quantified using spectroscopic methods. mdpi.com Cell lines, such as the human lung cancer cell line A549, are used to evaluate the anti-proliferative effects of potential anticancer agents. nih.gov The development of three-dimensional (3D) cell culture models is a significant advancement, as they more accurately mimic the complex microenvironment of tumors compared to traditional two-dimensional (2D) cultures. nih.gov
In vivo models, typically involving animal studies, are necessary to evaluate a compound's efficacy and pharmacokinetic profile in a whole organism. nih.govanmm.org.mx For instance, mouse models of Alzheimer's disease can be used to assess the ability of a benzamide derivative to reduce amyloid plaques and improve cognitive function. nih.gov Similarly, xenograft models, where human tumor cells are implanted into immunocompromised mice, are used to evaluate the in vivo antitumor efficacy of cancer drug candidates. acs.orgnih.gov The development and refinement of these preclinical models are critical for predicting the clinical potential of new benzamide-based therapeutics.
Methodological Advancements in Benzamide Research
The efficiency of benzamide research is heavily reliant on the continuous development of innovative and improved synthetic and analytical methodologies. The amide bond, central to the benzamide structure, is a cornerstone of organic synthesis, and new methods for its formation are constantly being explored. mdpi.comresearchgate.net
Traditional methods for synthesizing benzamides often involve long reaction times and can result in low yields. researchgate.net To address these limitations, researchers are developing more efficient and environmentally friendly approaches. These include the use of novel catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, which can facilitate the direct condensation of benzoic acids and amines under milder conditions like ultrasonic irradiation. researchgate.net The development of direct transamidation reactions, which avoid the need for pre-activated carboxylic acid derivatives, also represents a significant step forward in streamlining benzamide synthesis. mdpi.com
In addition to synthetic advancements, progress in analytical techniques is crucial for characterizing the structure and purity of newly synthesized compounds. Spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry are indispensable tools in this regard. researchgate.netnanobioletters.com Furthermore, the development of sophisticated techniques for studying the interactions between benzamide derivatives and their biological targets, such as X-ray crystallography and various biophysical assays, provides invaluable insights for structure-based drug design. acs.org The exploration of thioamides, where the carbonyl oxygen is replaced by sulfur, as amide isosteres also presents new avenues for modifying the properties of biologically active peptides and proteins. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and benzamide research is poised to benefit significantly from these advanced computational tools. researchgate.netnih.gov AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that would be impossible for human researchers to discern. nih.gov
In the context of compound design, generative AI models can be used to create novel molecular structures with desired properties. researchgate.net These models can be trained on existing libraries of benzamide derivatives to learn the underlying chemical rules and then generate new, synthetically accessible compounds that are predicted to have high affinity and selectivity for a specific biological target. This de novo design approach has the potential to accelerate the discovery of new lead compounds significantly. nih.govresearchgate.net
Furthermore, AI and ML can play a pivotal role in lead optimization. Predictive models can be developed to estimate a compound's various properties, such as its efficacy, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profile, based on its chemical structure. nih.gov This allows for the in silico screening of large numbers of virtual compounds, enabling researchers to prioritize the synthesis of only the most promising candidates. nih.gov By reducing the number of compounds that need to be synthesized and tested experimentally, AI and ML can dramatically decrease the time and cost of the drug development process. bpasjournals.com As AI technologies continue to evolve, their integration into all stages of benzamide research will undoubtedly lead to the faster and more efficient discovery of novel therapeutics. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
